![molecular formula C12H6ClN3O3S3 B2572842 5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 477280-62-9](/img/structure/B2572842.png)

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of pharmacology and drug development due to its potential therapeutic applications. It is a low molecular weight, orally administrable anticoagulant drug .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .

Molecular Structure Analysis

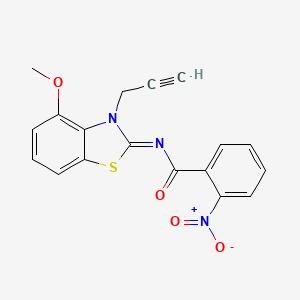

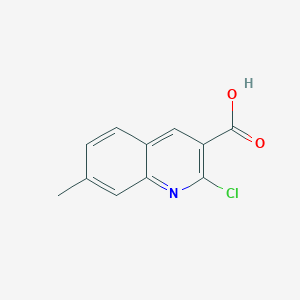

The molecular structure of this compound is complex, with a molecular weight of 371.83. It contains a thiophene ring, a thiazole ring, and a carboxamide group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. For example, the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP) to get nitro morpholinone .

Aplicaciones Científicas De Investigación

Thiophene Derivatives in Antitumor Activities

- Research into imidazole derivatives, including compounds like 4-nitro-5-thioimidazole and benzimidazole, has shown that these structures can possess significant antitumor properties. Some of these compounds have advanced to preclinical testing stages, highlighting the potential of thiophene and its derivatives in the search for new antitumor drugs (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Thiophene Analogues for Carcinogenic Evaluation

- The synthesis and evaluation of thiophene analogues of known carcinogens have been conducted to assess potential carcinogenicity. This research provides insights into the structural and chemical properties that may contribute to or mitigate carcinogenic effects, which is crucial for designing safer compounds (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Synthesis of Thiophene-Based Compounds

- The development of novel synthetic routes for thiophene-based compounds is a crucial area of research. One study highlights a practical synthesis of 5,5′-methylene-bis(benzotriazole), a compound that finds application in metal passivators and light-sensitive materials. Such research underscores the importance of thiophene derivatives in various industrial and scientific applications (Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009).

Repurposing Thiophene Derivatives

- Nitazoxanide, a compound with a thiophene derivative structure, illustrates the concept of drug repurposing. Initially approved for infectious diseases, its broad antiviral and antibacterial spectrum has led to its evaluation for other conditions, including coronavirus infections. This highlights the versatility and potential of thiophene derivatives in addressing a wide range of health issues (Bharti, C., Sharma, S., Goswami, N., Sharma, H., Rabbani, S., & Kumar, S., 2021).

Mecanismo De Acción

Target of Action

It is known that thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biological pathways, leading to their diverse therapeutic effects .

Result of Action

It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .

Propiedades

IUPAC Name |

5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O3S3/c13-10-2-1-8(22-10)11(17)15-12-14-7(5-21-12)9-3-6(4-20-9)16(18)19/h1-5H,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZGYHNSPPTBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572759.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2572760.png)

![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/no-structure.png)

![5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2572765.png)

![(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2572768.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)